molecular formula C11H15NO3 B8383089 N-[2-(3-hydroxypropoxy)phenyl]acetamide

N-[2-(3-hydroxypropoxy)phenyl]acetamide

Cat. No.: B8383089
M. Wt: 209.24 g/mol
InChI Key: JQTDEFWSMDCJDI-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxypropoxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 2-position with a 3-hydroxypropoxy chain (–O–CH₂–CH₂–CH₂–OH). The 3-hydroxypropoxy substituent introduces hydrogen-bonding capacity and hydrophilicity, which may influence solubility and receptor interactions.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[2-(3-hydroxypropoxy)phenyl]acetamide

InChI

InChI=1S/C11H15NO3/c1-9(14)12-10-5-2-3-6-11(10)15-8-4-7-13/h2-3,5-6,13H,4,7-8H2,1H3,(H,12,14)

InChI Key

JQTDEFWSMDCJDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table highlights key structural differences and similarities between N-[2-(3-hydroxypropoxy)phenyl]acetamide and related compounds:

Compound Name (Reference) Substituent Position Functional Groups Key Structural Features Biological Activity/Notes Synthesis Yield (If Available)
This compound 2-position 3-hydroxypropoxy, acetamide Phenyl core with flexible hydroxypropoxy Unknown (hypothesized MMP inhibition)
13c () 4-position 3-hydroxypropoxy, benzyl isoindole 4-substituted phenyl + isoindole moiety MMP-7/-13 inhibition
13k () 4-position 3-hydroxypropoxy, fluorophenyl isoindole Fluorine substitution on isoindole MMP inhibitor 34%
B1 () 3-hydroxy-5-methylphenoxy Nitrophenyl Methyl and nitro groups Unknown (synthetic intermediate)
Paracetamol derivatives () Chloro-hydroxyphenyl Cl, OH substituents Chlorinated metabolites of paracetamol Analgesic metabolites
N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide () 4-position Dibromocarbazole, hydroxypropoxy Carbazole core with Br substituents Potential anticancer/antibiotic activity

Spectroscopic and Physicochemical Properties

  • NMR Data : The 3-hydroxypropoxy group in the target compound would exhibit distinct ¹H-NMR signals:
    • δ ~1.8–2.0 ppm (CH₂–CH₂–CH₂–O–) and δ ~3.6–3.8 ppm (–O–CH₂–) .
    • Hydroxyl proton resonance at δ ~4.8–5.2 ppm (broad, solvent-dependent) .
  • Comparison with Analogs :
    • 13c and 13k show additional isoindole-related peaks (δ ~7.5–8.0 ppm for aromatic protons) .
    • Chlorinated derivatives () display downfield shifts for Cl-substituted carbons (δ ~120–140 ppm in ¹³C-NMR) .

Key Takeaways

  • Structural Flexibility : The 3-hydroxypropoxy chain offers tunable hydrophilicity and hydrogen-bonding capacity, critical for optimizing drug-like properties.
  • Substitution Position : 2-position substitution (target compound) vs. 4-position (13c, 13k) may alter steric interactions in enzyme-binding pockets.
  • Synthetic Complexity : Isoindole-containing analogs (e.g., 13c) require advanced synthetic steps, whereas the target compound’s simpler structure may facilitate scalable synthesis.

This comparison underscores the importance of substituent positioning and functional group selection in modulating the pharmacological profile of aromatic acetamides. Further studies on the target compound’s enzyme inhibition and pharmacokinetics are warranted.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(3-hydroxypropoxy)phenyl]acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(3-hydroxypropoxy)aniline with acetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux conditions. Reaction parameters like temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents critically affect yield. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC, and optimize pH to minimize side reactions (e.g., hydrolysis of the acetamide group) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the acetamide moiety (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and hydroxypropoxy chain integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .
    • Validation : Cross-reference with X-ray crystallography data if single crystals are obtainable .

Q. How does the hydroxypropoxy substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodology : Perform solubility tests in PBS (pH 7.4), DMSO, and ethanol. The hydroxypropoxy group enhances water solubility due to hydrogen bonding but may reduce stability in acidic/basic conditions. Use HPLC to assess degradation products under accelerated stability testing (40°C/75% RH) .
  • Key Finding : The compound is stable in neutral buffers but prone to hydrolysis in strongly acidic (pH <3) or basic (pH >10) environments .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Controls : Include positive controls (e.g., aspirin for COX inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodology : Synthesize analogs with modifications to:

  • The hydroxypropoxy chain (e.g., elongation, fluorination).
  • The phenyl ring (e.g., halogenation, methoxy substitution).
    • Evaluation : Compare IC₅₀ values in target-specific assays (e.g., COX-2 inhibition) and assess logP values to correlate lipophilicity with membrane permeability .
    • Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodology :

  • Pharmacokinetics : Administer orally or intravenously to rodents; collect plasma samples for LC-MS/MS analysis to determine Cₘₐₓ, t₁/₂, and bioavailability .
  • Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines) with histopathological examination of liver/kidney tissues .
    • Challenge : Address interspecies metabolic differences by identifying major metabolites via liver microsome assays .

Q. How can computational modeling resolve contradictions in reported binding affinities for this compound?

  • Methodology :

  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with COX-2) under physiological conditions to assess binding stability .
  • Meta-Analysis : Systematically review literature to identify variables (e.g., assay pH, protein isoforms) causing discrepancies .
    • Validation : Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What strategies mitigate batch-to-batch variability in synthesis, and how can impurities be characterized?

  • Methodology :

  • Process Optimization : Use design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling rate) .
  • Impurity Profiling : Employ LC-MS/MS and 2D-NMR to identify by-products (e.g., hydrolyzed acetamide or unreacted intermediates) .
    • Quality Control : Implement in-process analytics (e.g., inline FTIR) for real-time monitoring .

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